Physicochemical Profiling of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide: A Technical Guide for Drug Discovery
Physicochemical Profiling of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide: A Technical Guide for Drug Discovery
Executive Summary
2-Chloro-N-cyclohexyl-N-ethylnicotinamide (CAS: 1016760-14-7) is a highly functionalized pyridine-3-carboxamide derivative[1]. In modern drug discovery and agrochemical development, nicotinamide core structures are frequently deployed as kinase inhibitors or central nervous system (CNS) modulators[2]. Understanding the precise physicochemical properties of this molecular building block is critical for optimizing pharmacokinetics (PK), formulation strategies, and target engagement.
This whitepaper provides an authoritative, in-depth analysis of the compound's structure-property relationships (SPR) and outlines self-validating experimental protocols for its physicochemical characterization.
Structural and Theoretical Physicochemical Profiling
Before initiating empirical assays, theoretical profiling is essential to anticipate the compound's behavior in aqueous and lipid environments. The molecule features a pyridine ring substituted with a highly electronegative chlorine atom at the ortho (C2) position, coupled with a fully substituted (tertiary) amide carrying bulky cyclohexyl and ethyl groups.
Lipinski's Rule of 5 Compliance
To evaluate the compound's potential for oral bioavailability, we assess it against Lipinski's Rule of 5[3]. The absence of hydrogen bond donors (due to the tertiary amide) and a low molecular weight make it highly compliant with oral drug-likeness parameters, minimizing the risk of poor membrane permeation[4].
Table 1: Calculated Physicochemical Parameters
| Parameter | Value | Lipinski Threshold | Compliance |
| Molecular Weight (MW) | 266.77 g/mol | ≤ 500 Da | Yes |
| Calculated LogP (cLogP) | 2.80 - 3.50 | ≤ 5 | Yes |
| Hydrogen Bond Donors (HBD) | 0 | ≤ 5 | Yes |
| Hydrogen Bond Acceptors (HBA) | 3 (N, N, O) | ≤ 10 | Yes |
| Topological Polar Surface Area | ~32.86 Ų | ≤ 140 Ų | Yes |
| Rotatable Bonds | 3 | ≤ 10 | Yes |
Mechanistic Insights & Structure-Property Relationships (SPR)
As an Application Scientist, it is vital to look beyond the raw data and understand the causality driving these physical properties. The structural motifs of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide dictate its behavior in biological systems through two primary mechanisms:
Inductive Electron Withdrawal and pKa Modulation
The basicity of the pyridine nitrogen is a critical determinant of solubility and permeability. In an unsubstituted nicotinamide, the pyridine nitrogen typically has a pKa of ~3.3. However, the introduction of the 2-chloro substituent exerts a strong electron-withdrawing inductive effect (-I) across the sigma framework. This pulls electron density away from the pyridine nitrogen, significantly lowering its pKa.
-
Causality: Because the pKa is depressed well below physiological pH (7.4), the molecule remains predominantly un-ionized in systemic circulation. This lack of ionization drastically enhances passive transcellular permeability across lipophilic biological membranes (e.g., the blood-brain barrier or intestinal epithelium).
Steric Hindrance and Rotameric Conformations
The amide nitrogen is fully substituted with a rigid cyclohexyl ring and a flexible ethyl chain.
-
Causality: This extreme steric bulk restricts free rotation around the amide C-N partial double bond, trapping the molecule in distinct rotameric states in solution. Furthermore, the hydrophobic bulk of the cyclohexyl group physically shields the amide carbonyl oxygen from interacting with water molecules. This hydrophobic shielding reduces thermodynamic aqueous solubility while simultaneously driving up the octanol-water partition coefficient (LogP).
Logical relationship of structural features to pharmacokinetic outcomes.
Experimental Protocols for Physicochemical Characterization
To ensure data integrity, all analytical workflows must be designed as self-validating systems . The following step-by-step methodologies are grounded in international OECD guidelines and incorporate internal checks to prevent false readouts.
Protocol 1: Octanol-Water Partition Coefficient (LogP) Determination
Grounded in OECD Test Guideline 107 (Shake-Flask Method)[5]. We utilize the shake-flask method over HPLC estimation to account for the specific rotameric behavior of the tertiary amide, which can cause peak broadening and artifactual retention times on silica-based columns.
Step-by-Step Methodology:
-
Solvent Pre-saturation: Stir 1-octanol and HPLC-grade water together for 24 hours at 25°C to ensure mutual saturation. Separate the phases.
-
Sample Preparation: Dissolve exactly 2.0 mg of 2-Chloro-N-cyclohexyl-N-ethylnicotinamide in 10 mL of the pre-saturated 1-octanol.
-
Equilibration: Add 10 mL of pre-saturated water to the octanol solution in a glass centrifuge tube. Agitate via mechanical inversion at 25°C ± 1°C for 24 hours.
-
Phase Separation: Centrifuge the mixture at 3000 RPM for 15 minutes to break any micro-emulsions.
-
Quantification: Carefully extract aliquots from both the aqueous and octanol phases. Quantify the compound concentration using LC-UV at its maximum absorbance wavelength (λmax ~260 nm).
-
Self-Validation (Mass Balance): Calculate the total mass of the compound recovered from both phases. The assay is only considered valid if the recovered mass is 95–105% of the initial 2.0 mg input. This ensures no compound was lost to glass adsorption or degradation.
Protocol 2: Thermodynamic Aqueous Solubility Assay
Grounded in OECD Test Guideline 105 (Flask Method)[6]. Kinetic solubility (solvent-shift) often overestimates solubility due to supersaturation. We employ a rigorous thermodynamic approach.
Step-by-Step Methodology:
-
Saturation: Add an excess amount of the solid compound (e.g., 50 mg) to 10 mL of a pH 7.4 phosphate buffer (50 mM) in a sealed glass vial.
-
Thermal Equilibration: Place the vial in a thermostatic shaker at 25°C ± 0.5°C. Agitate at 200 RPM.
-
Time-Course Sampling: Withdraw 0.5 mL aliquots at 24, 48, and 72 hours.
-
Phase Separation: Filter each aliquot immediately through a 0.22 µm PTFE syringe filter (discarding the first 0.1 mL to saturate the filter membrane).
-
Quantification: Dilute the filtrate appropriately and analyze via LC-MS/MS or LC-UV.
-
Self-Validation (Equilibrium Confirmation): The system is self-validating because equilibrium is only confirmed when the concentration variance between the 48-hour and 72-hour time points is less than 5%. If the concentration continues to rise, the assay must be extended.
Experimental workflow for determining LogP and aqueous solubility using OECD guidelines.
Expected Experimental Ranges
Based on the structural profiling and mechanistic insights, researchers should expect the following empirical ranges when executing the protocols above:
Table 2: Expected Experimental Outcomes
| Assay | Expected Range | Analytical Method | Validation Criteria |
| LogP (Shake-Flask) | 2.8 - 3.5 | LC-UV (λmax ~260 nm) | Mass Balance 95-105% |
| Thermodynamic Solubility | < 100 µg/mL (Poorly Soluble) | LC-MS/MS | < 5% variance (48h vs 72h) |
| pKa (Potentiometric) | < 3.0 (Pyridine N) | Potentiometric Titration | Reversible titration curve |
References
-
ChemSrc. "1016760-14-7_CAS号:1016760-14-7_2-Chloro-N-cyclohexyl-N-ethylnicotinamide". ChemSrc Database. URL:[Link]
-
Grokipedia. "Lipinski's rule of five". Grokipedia. URL:[Link]
-
GARDP Revive. "Lipinski's Rule of 5". Global Antibiotic Research & Development Partnership. URL:[Link]
-
Government of Canada Publications. "New Substances Notification - OECD Test Guideline 105". Publications.gc.ca. URL: [Link]
-
Austrian Parliament. "114151/EU XXVII. GP - OECD Test Guideline 107: Partition Coefficient (n-octanol/water)". Parlament.gv.at. URL: [Link]
Sources
- 1. 2-氯-N-环己基-N-乙基烟酰胺 | 2-Chloro-N-cyclohexyl-N-ethylnicoti | 1016760-14-7 - 乐研试剂 [leyan.com]
- 2. 1016760-14-7_CAS号:1016760-14-7_2-Chloro-N-cyclohexyl-N-ethylnicotinamide - 化源网 [chemsrc.com]
- 3. Lipinski's rule of five â Grokipedia [grokipedia.com]
- 4. Lipinski’s Rule of 5 – REVIVE [revive.gardp.org]
- 5. parlament.gv.at [parlament.gv.at]
- 6. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
